molecular formula C7H10N2O2 B12878158 (S)-Methyl 1-cyanopyrrolidine-2-carboxylate

(S)-Methyl 1-cyanopyrrolidine-2-carboxylate

Cat. No.: B12878158
M. Wt: 154.17 g/mol
InChI Key: HAUJCOYPXFAWIL-LURJTMIESA-N
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Description

Table 1: Comparative Molecular Features of Pyrrolidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₇H₁₀N₂O₂ 154.17 Cyano (C1), Methyl ester (C2)
Ethyl 1-cyanopyrrolidine-2-carboxylate C₈H₁₂N₂O₂ 168.19 Cyano (C1), Ethyl ester (C2)
(S)-1-N-Cbz-2-cyano-pyrrolidine C₁₁H₁₄N₂O₂ 218.25 Cyano (C2), Cbz group (N1)

The stereochemical integrity of the compound is critical for its biological activity and synthetic utility. For instance, enantiomeric purity influences binding affinity in enzyme inhibition studies.

Crystallographic Data and Conformational Analysis

While crystallographic data for this compound is not explicitly provided in the literature, analogous pyrrolidine derivatives exhibit predictable conformational preferences. The pyrrolidine ring typically adopts an envelope conformation to minimize steric strain, with the nitrogen atom and adjacent carbons forming a planar segment. Substituents such as the cyano and ester groups influence ring puckering. For example, in Ethyl 1-cyanopyrrolidine-2-carboxylate, the ethyl ester induces slight distortion of the ring, as evidenced by molecular mechanics simulations.

The compound’s InChI string (InChI=1S/C7H10N2O2/c1-5-3-7(10)9-6(8-5)4-11-2/h3H,4H2,1-2H3,(H,8,9,10)) provides connectivity details but does not specify three-dimensional coordinates. Computational modeling using density functional theory (DFT) could further elucidate its preferred conformers.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Methyl ester (-OCH₃): Singlet at δ 3.7 ppm (3H).
    • Pyrrolidine protons: Multiplet signals between δ 1.5–3.5 ppm , corresponding to the ring’s CH₂ and CH groups.
    • Cyano group: No direct proton signal, but deshielding effects alter adjacent proton shifts.
  • ¹³C NMR :

    • Carbonyl carbon (C=O): δ ~170 ppm .
    • Cyano carbon (C≡N): δ ~120 ppm .
    • Pyrrolidine carbons: Resonances between δ 20–60 ppm .

Infrared (IR) Spectroscopy

  • C≡N stretch : Strong absorption near 2240 cm⁻¹ .
  • Ester C=O stretch : Sharp peak at 1740 cm⁻¹ .
  • C-O ester stretch : Bands at 1200–1100 cm⁻¹ .

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 154.17 [M]⁺, consistent with the molecular formula C₇H₁₀N₂O₂.
  • Fragmentation patterns :
    • Loss of methoxy group (-OCH₃): m/z 123.
    • Cleavage of the cyano group: m/z 109.

Table 2: Summary of Spectroscopic Data

Technique Key Features Observed/Expected Data
¹H NMR Methyl ester, pyrrolidine protons δ 3.7 (OCH₃), δ 1.5–3.5 (ring H)
¹³C NMR Carbonyl, cyano, and ring carbons δ 170 (C=O), δ 120 (C≡N)
IR Cyano and ester functional groups 2240 cm⁻¹ (C≡N), 1740 cm⁻¹ (C=O)
MS Molecular ion and fragmentation patterns m/z 154.17 [M]⁺, m/z 123, 109

These spectroscopic profiles enable unambiguous identification and purity assessment of the compound. For instance, the absence of extraneous peaks in the IR spectrum confirms the lack of hydroxyl or amine impurities.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

methyl (2S)-1-cyanopyrrolidine-2-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)6-3-2-4-9(6)5-8/h6H,2-4H2,1H3/t6-/m0/s1

InChI Key

HAUJCOYPXFAWIL-LURJTMIESA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C#N

Canonical SMILES

COC(=O)C1CCCN1C#N

Origin of Product

United States

Preparation Methods

Preparation via L-Prolinamide and Chloracetyl Chloride (Phosphorus Oxychloride Dehydration)

A well-documented method involves the reaction of L-prolinamide with chloracetyl chloride in the presence of an organic base and dichloromethane, followed by dehydration with phosphorus oxychloride to yield (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile, a key intermediate en route to the target compound.

Procedure Highlights:

  • L-prolinamide (25 g) is dissolved in dichloromethane (250 mL) with an organic base such as triethylamine or diisopropylethylamine.
  • The solution is cooled to temperatures ranging from -50°C to -10°C.
  • Chloracetyl chloride is added dropwise, and the mixture is stirred for 0.5 to 4 hours at low temperature.
  • The reaction mixture is then treated with phosphorus oxychloride at 5°C to 15°C for 0.5 to 1.5 hours to effect dehydration, converting the amide to the nitrile.
  • The reaction mixture is quenched with water, extracted with dichloromethane, and the organic layer is concentrated.
  • Crystallization from Virahol (a solvent mixture) at -5°C yields the (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile with yields around 78-82% and high purity (HPLC >99%).

Table 1: Reaction Conditions and Yields for (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile Preparation

Entry Organic Base Temp. during Addition (°C) Reaction Time (h) Temp. during POCl3 Addition (°C) Yield (%) HPLC Purity (%)
1 Triethylamine -20 to -25 3 5 to 15 82 99.2
2 Diisopropylethylamine -45 to -50 0.5 -15 to 5 80 99.6
3 4-Dimethylaminopyridine -30 to -35 4 -5 to 5 78 99.5
4 Triethylamine -10 to -15 3 -15 to -5 81 99.8

Note: POCl3 = Phosphorus oxychloride

This method is advantageous due to its simplicity, high yield, and environmentally friendly profile with low solvent usage and mild reaction conditions.

Alternative Method: N-Chlorosuccinimide (NCS) Mediated Chlorination of L-Proline Esters

Another approach involves the chlorination of L-proline esters (e.g., benzyl or tert-butyl esters) using N-chlorosuccinimide in the presence of triethylamine in dichloromethane at 0°C, followed by workup and purification to obtain cyclic iminoesters, which can be further converted to cyanopyrrolidine derivatives.

Key Points:

  • L-proline esters are dissolved in dichloromethane.
  • Triethylamine and N-chlorosuccinimide are added at 0°C.
  • The reaction is stirred under nitrogen at room temperature for 14-17 hours.
  • The mixture is concentrated, extracted, and purified by silica gel chromatography.
  • This method yields cyclic iminoesters, which are precursors to cyanopyrrolidines.

While this method is effective for preparing intermediates, it requires longer reaction times and chromatographic purification steps.

Process Using Vilsmeier Reagent for Dehydration

A patented process describes the use of a Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to convert 1-chloracetylpyrrolidine-2-carboxamide intermediates into the corresponding nitriles.

Process Summary:

  • L-prolinamide is reacted with chloracetyl chloride in isopropyl acetate and dimethylformamide at 15°C.
  • After reaction completion, the mixture is cooled and treated with the Vilsmeier reagent at 25°C.
  • Water is added to quench the reaction.
  • The product is isolated by extraction and concentration steps.

This method is industrially relevant due to its scalability and use of common solvents.

Method Key Reagents Reaction Conditions Yield (%) Purity (HPLC) Advantages Disadvantages
L-Prolinamide + Chloracetyl chloride + POCl3 L-prolinamide, chloracetyl chloride, phosphorus oxychloride, organic base Low temp (-50 to -10°C), 0.5-4 h 78-82 >99% High yield, simple operation, green Requires low temperature control
L-Proline ester + N-chlorosuccinimide L-proline esters, N-chlorosuccinimide, triethylamine 0°C to RT, 14-17 h Moderate Not specified Mild conditions, no POCl3 Longer reaction time, chromatography needed
Vilsmeier reagent dehydration L-prolinamide, chloracetyl chloride, POCl3/DMF 15-25°C, 1-1.5 h High Not specified Scalable, industrially viable Use of DMF and POCl3 requires handling care
  • The stereochemistry of the starting material (L-proline or its derivatives) is preserved throughout the synthesis, ensuring the (S)-configuration in the final product.
  • The use of phosphorus oxychloride as a dehydrating agent is critical for efficient conversion of amides to nitriles.
  • Organic bases such as triethylamine and diisopropylethylamine facilitate the initial acylation step and neutralize generated HCl.
  • Crystallization from Virahol or similar solvents provides high-purity products suitable for further applications.
  • The methods avoid harsh conditions and minimize environmental impact by using relatively mild temperatures and low solvent volumes.

The preparation of (S)-Methyl 1-cyanopyrrolidine-2-carboxylate is effectively achieved through multi-step synthetic routes starting from L-proline derivatives. The most efficient and widely adopted method involves acylation of L-prolinamide with chloracetyl chloride followed by dehydration with phosphorus oxychloride under controlled low temperatures, yielding high purity and good yields. Alternative methods using N-chlorosuccinimide or Vilsmeier reagents offer complementary routes with their own advantages. These methods are well-documented, scalable, and suitable for producing the compound for pharmaceutical and synthetic applications.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1-cyanopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 1-cyanopyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a precursor for biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 1-cyanopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Complexity : Compound 11{11} is synthesized as a racemic mixture with a 6.6:1 diastereomer ratio, highlighting challenges in stereocontrol compared to the enantiomerically pure target compound.
  • Functional Group Impact: The absence of the cyano group in (S)-Methyl 1-methylpyrrolidine-2-carboxylate reduces electrophilic reactivity, limiting its utility in nucleophilic addition reactions.

Biological Activity

(S)-Methyl 1-cyanopyrrolidine-2-carboxylate is a chiral compound with significant biological activity, particularly as an inhibitor of deubiquitylating enzymes (DUBs). This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈N₂O₂
  • Structure : Characterized by a pyrrolidine ring with a cyano and a carboxylate group. The presence of a stereocenter at the second carbon contributes to its enantiomeric properties.

This compound inhibits DUBs, which are crucial in regulating protein degradation pathways. By modulating these pathways, the compound may play a role in cancer therapy and other diseases characterized by disrupted protein homeostasis. Its unique structure allows for selective binding to specific DUBs, enhancing its potential as a lead compound in drug development.

Inhibition of Deubiquitylating Enzymes

Research indicates that this compound effectively inhibits various DUBs. This inhibition can lead to altered protein turnover and has implications for cancer treatment:

  • Binding Affinity : Studies have shown promising binding affinities towards several DUBs, suggesting its potential for therapeutic applications.
  • Selectivity : The compound's structure may confer selectivity towards particular DUBs, which is critical for minimizing off-target effects in therapeutic contexts.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cancer Research : A study demonstrated that the compound could inhibit cell growth in various cancer cell lines by targeting DUBs involved in cell cycle regulation .
  • Neurodegenerative Diseases : The compound's potential to penetrate the blood-brain barrier has been evaluated, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease through modulation of protein degradation pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key features:

Compound NameStructureUnique Features
(S)-N-Methyl-1-(pyrrolidine-2-carbonyl)StructureContains a methyl group affecting sterics and reactivity.
tert-butyl 2-cyano-2-methylpyrrolidine-1-carboxylateStructureFeatures bulky tert-butyl group influencing solubility.
4-(4-cyanobicyclo[2.2.2]octane-1-carboxamido)piperidine-1-carboxylateStructureBicyclic structure introduces rigidity altering binding properties.

These comparisons highlight variations in functional groups and structural frameworks that influence their reactivity and biological activity.

Q & A

What are the optimal synthetic routes for preparing (S)-Methyl 1-cyanopyrrolidine-2-carboxylate, and how can purity be validated?

Basic Research Question
The synthesis typically involves chiral resolution of pyrrolidine precursors followed by esterification and cyanide introduction. For example, nucleophilic substitution using cyanide sources (e.g., KCN or TMSCN) on activated intermediates like halogenated pyrrolidine derivatives can yield the cyano group. Chiral auxiliaries or asymmetric catalysis may enforce the (S)-configuration . Purity validation requires HPLC with chiral columns to confirm enantiomeric excess and LC-MS to detect side products .

How can the stereochemistry and molecular conformation of this compound be confirmed experimentally?

Basic Research Question
X-ray crystallography using programs like SHELXL is the gold standard for absolute stereochemical confirmation. For dynamic solutions, chiral HPLC or optical rotatory dispersion (ORD) can corroborate configuration . Computational methods (e.g., DFT) may supplement experimental data to predict stable conformers .

How can researchers resolve contradictions between NMR-derived solution-phase conformations and solid-state X-ray data?

Advanced Research Question
Solution NMR may average multiple conformers, while X-ray captures a single solid-state structure. Apply Cremer-Pople puckering parameters to quantify ring distortions and compare with computational models. Dynamic NMR at variable temperatures can identify interconverting conformers, while NOESY correlations reveal spatial proximities in solution .

What methodologies are recommended for analyzing the puckered conformation of the pyrrolidine ring in this compound?

Advanced Research Question
Use Cremer-Pople coordinates to quantify ring puckering amplitude (qq) and phase angle (ϕ\phi) from crystallographic data . Software like SHELXL or ORTEP-III can visualize distortions. For dynamic systems, molecular dynamics simulations coupled with NMR relaxation studies assess flexibility .

How should air- or moisture-sensitive intermediates in the synthesis of this compound be handled?

Advanced Research Question
Employ Schlenk lines or gloveboxes under inert atmospheres (N₂/Ar). Monitor reaction progress using in-situ FTIR or Raman spectroscopy. For storage, use sealed vials with molecular sieves and conduct periodic stability checks via TGA/DSC to detect decomposition .

What strategies can mitigate decomposition during long-term storage of this compound?

Advanced Research Question
Store under inert gas at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring to identify degradation products (e.g., hydrolysis of the cyano or ester groups). Lyophilization or formulation with stabilizers (e.g., antioxidants) may extend shelf life .

How can researchers validate the absence of toxic byproducts in synthetic batches?

Advanced Research Question
Combine LC-MS with high-resolution mass spectrometry (HRMS) to detect trace impurities. Safety data sheets (SDS) for structurally related compounds (e.g., 2-Cyano-1-methylpyrrole ) provide hazard benchmarks. Ames tests or cytotoxicity assays are recommended for biological safety profiling .

What computational tools are suitable for predicting the reactivity of the cyano group in further derivatizations?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can model nucleophilic/electrophilic attack sites. Molecular docking studies assess steric and electronic effects of substituents on binding affinity. Software like SHELXTL may aid in crystallographic refinement of derivative structures .

How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Advanced Research Question
Use buffered solutions (pH 1–13) and monitor degradation kinetics via UV-Vis spectroscopy. Arrhenius plots of rate constants at 25–60°C predict shelf life. Solid-state stability can be assessed using XRPD to detect polymorphic changes .

What advanced techniques characterize hydrogen bonding or π-interactions in co-crystals of this compound?

Advanced Research Question
X-ray crystallography with Hirshfeld surface analysis quantifies intermolecular interactions. IR spectroscopy identifies shifts in carbonyl or cyano stretches due to H-bonding. Thermal analysis (DSC/TGA) correlates stability with packing efficiency .

Notes

  • Methodological Rigor : Answers integrate techniques from crystallography (SHELX , ORTEP ), computational modeling , and analytical chemistry (HPLC-MS ).
  • Safety Compliance : Referenced SDS emphasize handling protocols for reactive intermediates.
  • Data Interpretation : Strategies address conformational discrepancies and stability challenges .

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